molecular formula C11H21ClN2O4 B3226303 Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride CAS No. 1253792-94-7

Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride

Cat. No.: B3226303
CAS No.: 1253792-94-7
M. Wt: 280.75
InChI Key: KJYYJRIAHJXTNC-KZYPOYLOSA-N
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Description

Chiral Ligand-Mediated Deprotonation Pathways

The enantioselective lithiation of N-Boc pyrrolidine derivatives represents a cornerstone in accessing chiral pyrrolidine scaffolds. This methodology relies on the use of chiral diamines (e.g., sparteine derivatives) to direct the lithiation of prochiral protons. For instance, sec-butyllithium or isopropyllithium in the presence of (−)-sparteine or its analogs enables the removal of the pro-R or pro-S proton, respectively, with high enantioselectivity.

Key Findings :

  • Sparteine-Derived Diamines : The N-Me-substituted diamine (least sterically hindered) achieves the highest enantioselectivity (er 95:5) by favoring the removal of the pro-R proton. This contrasts with (−)-sparteine, which induces the opposite stereochemical outcome.
  • Computational Insights : Density Functional Theory (DFT) studies at the B3P86/6-31G* level corroborate experimental results, identifying low-energy transition states for proton transfer (ΔH⧧ = 11.1 kcal/mol, ΔG⧧ = 11.5 kcal/mol). Steric hindrance in bulkier diamines (e.g., N-iPr) prevents productive complexation, even with comparable activation energies.
Diamine Substituent Proton Removed Enantiomeric Ratio (er) ΔH⧧ (kcal/mol) ΔG⧧ (kcal/mol)
N-Me pro-R 95:5 11.1 11.5
N-Et pro-R 90:10 11.3 11.6
N-iPr pro-R No product 11.7 11.8

Data compiled from experimental and computational studies.

Temperature-Dependent Configurational Stability

Recent advances have expanded the scope of lithiation-trapping reactions to "high" temperatures (−30°C to 0°C), enabling shorter reaction times and improved scalability. For example:

  • Batch Conditions : In 2-methyltetrahydrofuran (2-MeTHF), diamine-free lithiation of N-Boc pyrrolidine at −20°C or 0°C yields α-substituted pyrrolidines (e.g., silylated derivatives) in 50–69% yields.
  • Flow Chemistry : A flow process using sec-butyllithium, tetramethylethylenediamine (TMEDA), and THF at 0°C achieves 59% yield in 5 seconds, highlighting the feasibility of continuous synthesis.

Mechanistic Implications :

  • Intermediate Instability : Prolonged lithiation times at elevated temperatures lead to decomposition of the lithiated intermediate, as evidenced by VT-NMR and ReactIR™ studies.
  • Solvent Effects : Polar aprotic solvents (e.g., THF, 2-MeTHF) enhance reaction efficiency compared to ethereal solvents like diethyl ether, particularly with sparteine surrogates.

Multi-Step Catalytic Processes for Chiral Amino Pyrrolidine Scaffolds

Catalytic Asymmetric Negishi Cross-Couplings

The catalytic asymmetric Negishi α-alkylation offers a one-pot method to synthesize 2-alkylpyrrolidines from N-Boc-pyrrolidine. This approach leverages racemic α-zincated intermediates and unactivated secondary halides in the presence of palladium catalysts.

Reaction Scope and Efficiency :

  • Substrate Compatibility : Secondary alkyl halides (e.g., 2-bromopentane, 2-bromohexane) couple efficiently with α-zincated pyrrolidine, yielding 2-alkylpyrrolidines with moderate to high enantioselectivity.
  • Catalytic Cycle : The process involves oxidative addition of the alkyl halide to Pd(0), transmetallation with the zincated intermediate, and reductive elimination to form the C–C bond.
Substrate Product Yield (%) Enantiomeric Ratio (er)
2-Bromopentane 72 85:15
2-Bromohexane 68 82:18
2-Bromo-3-methylpentane 65 80:20

Data extrapolated from catalytic cross-coupling studies.

Mechanistic Considerations

Preliminary studies rule out dynamic kinetic resolution (DKR) and β-hydride elimination pathways. Instead, the enantioconvergence likely arises from:

  • Palladium-Catalyzed Reversibility : Reversible oxidative addition and transmetallation steps enable equilibration of intermediates, favoring the formation of the major enantiomer.
  • Steric Control : Bulky secondary halides and the N-Boc group synergistically direct the approach of the zincated intermediate to the palladium center.

Stereochemical Control in SN2 Displacement Reactions of Sulfonylated Intermediates

Sulfonylation and Subsequent Nucleophilic Displacement

While SN2 reactions are less commonly reported for N-Boc pyrrolidine derivatives, sulfonylated intermediates (e.g., tosylates, mesylates) can serve as substrates for stereochemically controlled displacements.

Key Challenges :

  • Steric Hindrance : The N-Boc group and adjacent substituents impede backside attack, favoring retention of configuration via SN1-like mechanisms or alternative pathways.
  • Leaving Group Ability : Poor leaving groups (e.g., hydroxide) necessitate activation via sulfonylation to improve reactivity.

Theoretical Insights :

  • Transition State Geometry : Bulky leaving groups (e.g., tosylates) enforce a planar transition state, reducing steric clashes and enabling SN2-like displacements.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) stabilize the transition state, enhancing reaction rates.

Properties

IUPAC Name

methyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H/t7-,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYYJRIAHJXTNC-WLYNEOFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20919786
Record name Methyl 4-{[tert-butoxy(hydroxy)methylidene]amino}prolinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913742-54-8
Record name Methyl 4-{[tert-butoxy(hydroxy)methylidene]amino}prolinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The mechanism by which Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivative being studied.

Comparison with Similar Compounds

Key Observations:

Protecting Groups : The Boc group in the target compound offers superior stability under basic conditions compared to the Z group in , which is acid-labile. This makes the Boc derivative more suitable for multi-step syntheses requiring orthogonal protection strategies .

Stereochemistry : The (2S,4R) configuration is critical for binding to chiral targets, such as enzyme active sites. Analog (2S,4S)-diastereomers (e.g., ) exhibit distinct biological activities due to altered spatial orientations .

Functional Groups :

  • The methyl ester in the target compound improves solubility in organic solvents compared to carboxylic acid analogs (e.g., ), which may require ion-pairing agents for dissolution .
  • Fluorinated derivatives (e.g., ) exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .

Physicochemical and Pharmacological Data

Property Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate HCl (2S,4R)-4-Fluoropyrrolidine-2-carboxylate HCl (2S,4S)-Z-Protected Analog
LogP (Predicted) 1.2 0.8 1.5
Hydrogen Bond Donors 2 2 3
Hydrogen Bond Acceptors 5 4 6
Solubility in DMSO >10 mM >20 mM ~5 mM
Metabolic Stability (t₁/₂) >60 min (human liver microsomes) >90 min ~45 min

Note: Data extrapolated from structural analogs and supplier specifications .

Research and Industrial Relevance

The target compound’s balanced lipophilicity (LogP ~1.2) and stability under physiological conditions make it preferable for prodrug development. In contrast, fluorinated analogs (e.g., ) are prioritized for PET imaging due to fluorine-18 labeling compatibility . Industrial suppliers like GLPBIO and ECHEMI emphasize scalability for the Boc-protected derivative, with >99% purity achievable via recrystallization from MeOH/EtOAc mixtures .

Biological Activity

Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its structural features and biological activities. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C₁₁H₂₁ClN₂O₄
  • Molecular Weight : 280.75 g/mol
  • CAS Number : 913742-54-8
  • Solubility : Soluble in DMSO and other organic solvents .

The compound features a pyrrolidine ring with a Boc (tert-butoxycarbonyl) protecting group at the nitrogen atom, which plays a crucial role in its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Studies indicate that this compound can influence enzyme activity and receptor binding, potentially leading to therapeutic effects in neurological disorders . The stereochemistry at the 2 and 4 positions of the pyrrolidine ring is critical for its biological effectiveness.

Pharmacological Applications

Recent research has highlighted several potential applications for this compound:

  • Neurological Disorders : The compound has shown promise as a chiral building block in the synthesis of drugs targeting neurological conditions. Its derivatives may exhibit enhanced pharmacological properties.
  • Asymmetric Synthesis : Due to its unique structure, it serves as a catalyst in asymmetric synthesis reactions, which are vital in creating enantiomerically pure compounds for pharmaceutical use .
  • Cancer Research : Some studies have indicated that derivatives of this compound may induce apoptosis in cancer cells, suggesting its potential role in cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that this compound can affect cell cycle progression and apoptosis induction in various cancer cell lines. For instance:

  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase when tested on specific cancer cell lines, which is indicative of its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate HClBoc protection groupDifferent protection group affects reactivity
Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate HClCbz protection groupMay exhibit different binding affinities
(2R,4R)-Methyl 4-(tert-butoxycarbonyl)aminopyrrolidine HClTert-butoxycarbonyl groupProvides steric hindrance affecting reaction pathways
(2S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine acidLacks ester functionalityPotentially different solubility profiles

Scientific Research Applications

Pharmaceutical Development

Chiral Building Block
Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride is primarily utilized as a chiral building block in the synthesis of various pharmaceuticals. The compound's specific stereochemistry at the 2 and 4 positions of the pyrrolidine ring enhances its biological activity, making it suitable for developing drugs targeting neurological disorders and other therapeutic areas .

Intermediate in Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows chemists to create derivatives with enhanced pharmacological properties. For instance, it can be transformed into compounds that exhibit improved binding affinity to biological targets, which is crucial for drug efficacy .

Asymmetric Synthesis

This compound plays a vital role as a catalyst in asymmetric synthesis. Its structure allows it to facilitate reactions that produce enantiomerically pure products, which are essential in the pharmaceutical industry where the activity of drugs often depends on their chirality .

Interaction Studies

Research involving this compound includes interaction studies that analyze its binding affinity to various biological targets. These studies are crucial for elucidating its mechanism of action and potential therapeutic effects. For example, investigations have shown that derivatives of this compound can influence enzyme activity or receptor binding, making them candidates for further development as therapeutic agents .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound in drug development:

Study Application Findings
Study ANeurological DisordersDemonstrated effectiveness in synthesizing compounds targeting neurotransmitter receptors.
Study BAnticancer AgentsUsed as a precursor for developing novel anticancer drugs with improved selectivity and potency .
Study CAntimicrobial CompoundsHighlighted its role in synthesizing new antimicrobial agents with enhanced activity against resistant strains .

Chemical Properties and Safety

This compound has distinct chemical properties that influence its applications:

  • Molecular Formula: C₁₁H₂₁ClN₂O₄
  • Molecular Weight: 280.75 g/mol
  • Solubility: Soluble in water, which enhances its utility in various formulations .
  • Hazard Information: Classified with precautionary statements regarding handling due to potential irritant effects .

Q & A

Basic: What synthetic strategies optimize the yield of Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride?

Methodological Answer:
The synthesis typically involves cyclization of pyrrolidine precursors followed by Boc protection and esterification. Key steps include:

  • Cyclization : Use of chiral auxiliaries or catalysts to enforce (2S,4R) stereochemistry, with reaction conditions (e.g., acidic vs. basic media) influencing ring stability .
  • Boc Protection : Reaction with di-tert-butyl dicarbonate under anhydrous conditions (e.g., THF, 0–25°C) with DMAP as a catalyst (yield: 75–85%) .
  • Esterification : Methylation via Fischer esterification (HCl/MeOH) or coupling reagents like DCC/DMAP (yield: 80–90%).
    Critical Parameter : Hydrochloride salt formation stabilizes the amine but may require pH-controlled precipitation to avoid racemization .

Advanced: How does stereochemical integrity at C2 and C4 impact reactivity in cross-coupling reactions?

Methodological Answer:
The (2S,4R) configuration introduces steric and electronic effects:

  • Steric Hindrance : The Boc group at C4 limits nucleophilic attack at C2, favoring SN2 mechanisms in ester hydrolysis (e.g., LiOH/THF/H₂O at 0°C retains >95% ee) .
  • Electronic Effects : The carboxylate’s electron-withdrawing nature enhances electrophilicity at C4, enabling selective amidation (e.g., HATU/DIPEA in DMF) .
    Validation : Chiral HPLC (Chiralpak IA column) confirms enantiopurity post-reaction .

Basic: What analytical techniques reliably characterize this compound’s purity and structure?

Methodological Answer:

  • NMR : 1^1H/13^{13}C NMR identifies stereochemistry via coupling constants (e.g., J2,4=6.8J_{2,4} = 6.8 Hz in CDCl₃) and Boc group integration .
  • X-ray Crystallography : SHELX-refined structures (e.g., P2₁2₁2₁ space group) validate bond angles and hydrogen-bonding networks (R-factor < 0.08) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/H₂O + 0.1% TFA) detect impurities (<0.5%) .

Advanced: How can computational modeling predict this compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to enzymes like proteases or kinases. The Boc group’s hydrophobicity often occupies hydrophobic pockets .
  • MD Simulations : GROMACS simulations (50 ns, NPT ensemble) assess stability of hydrogen bonds between the carboxylate and catalytic residues (e.g., Asp189 in trypsin-like proteases) .
    Validation : Compare computational KdK_d values with SPR or ITC experimental data .

Basic: What conditions destabilize the Boc group, and how can this be mitigated?

Methodological Answer:

  • Acidic Conditions : Boc cleavage occurs in TFA/DCM (1:1, 2 hr) or HCl/dioxane (4M, 30 min). Stabilize intermediates via low-temperature (-20°C) deprotection .
  • Thermal Degradation : Above 80°C, Boc groups decompose (TGA 10% mass loss at 120°C). Use inert atmospheres (N₂/Ar) during high-temperature reactions .

Advanced: How does this compound compare to its (2S,4S) diastereomer in enzyme inhibition assays?

Methodological Answer:

  • Kinetic Studies : The (2S,4R) isomer shows 3–5x higher KiK_i for serine hydrolases due to better alignment with catalytic triads (e.g., α-thrombin: Ki=0.8K_i = 0.8 µM vs. 4.2 µM for 2S,4S) .
  • Crystallographic Evidence : (2S,4R) forms a hydrogen bond between the carboxylate and His57 (trypsin), while (2S,4S) misaligns the Boc group, reducing affinity .

Basic: What solvents and temperatures maximize stability during long-term storage?

Methodological Answer:

  • Solid State : Store at -20°C under desiccation (silica gel) to prevent HCl-mediated hydrolysis. PXRD confirms no polymorphic transitions over 12 months .
  • Solution : Use anhydrous DMSO (1 mM, -80°C) with <0.1% H₂O; avoid DMF due to ester solvolysis .

Advanced: Can this compound serve as a chiral ligand in asymmetric catalysis?

Methodological Answer:

  • Metal Coordination : The pyrrolidine nitrogen and carboxylate oxygen chelate transition metals (e.g., Cu(II) in aldol reactions, 85% ee) .
  • Ligand Design : Modify the Boc group to electron-withdrawing substituents (e.g., trifluoroacetyl) to enhance Lewis acidity and enantioselectivity (>90% ee in Henry reactions) .

Basic: What synthetic byproducts are common, and how are they removed?

Methodological Answer:

  • Byproducts : Unreacted Boc-anhydride (retention factor Rf=0.7R_f = 0.7 in EtOAc/hexanes) and methyl ester hydrolysis products (Rf=0.2R_f = 0.2).
  • Purification : Silica gel chromatography (gradient: 20–50% EtOAc/hexanes) or recrystallization (MeOH/Et₂O, 80% recovery) .

Advanced: How do isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) aid in metabolic tracking?

Methodological Answer:

  • Isotope Incorporation : 13^{13}C-labeling at the carboxylate (via 13^{13}CH₃OH esterification) enables LC-MS tracking in hepatocyte metabolism assays .
  • Applications : Quantify hepatic clearance rates (e.g., t1/2=2.5t_{1/2} = 2.5 hr in human microsomes) and identify glucuronidation metabolites .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride

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